3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride
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Overview
Description
3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C7H13ClN2O. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with 2-methoxyethyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Chemical Reactions Analysis
3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme involved .
Comparison with Similar Compounds
3-(2-methoxyethyl)azetidine-3-carbonitrile hydrochloride can be compared with other azetidine derivatives, such as:
- 3-(2-hydroxyethyl)azetidine-3-carbonitrile hydrochloride
- 3-(2-chloroethyl)azetidine-3-carbonitrile hydrochloride
- 3-(2-ethoxyethyl)azetidine-3-carbonitrile hydrochloride
These compounds share similar chemical structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of the methoxy group in this compound makes it unique and can influence its solubility, stability, and interaction with biological targets.
Properties
CAS No. |
2613385-08-1 |
---|---|
Molecular Formula |
C7H13ClN2O |
Molecular Weight |
176.6 |
Purity |
95 |
Origin of Product |
United States |
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